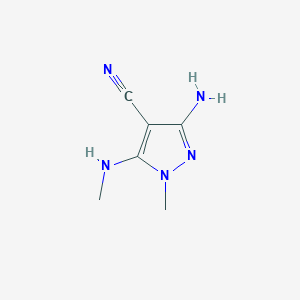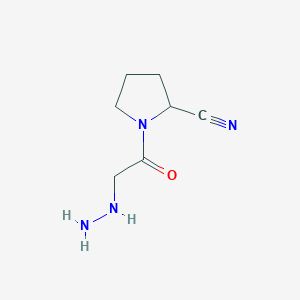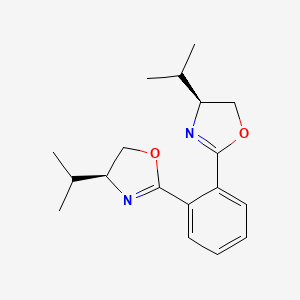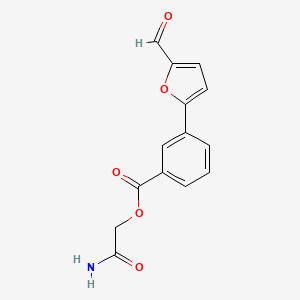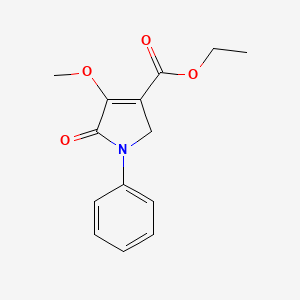![molecular formula C30H40P2 B12877172 2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)
2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(9-phosphabicyclo[331]nonan-9-ylmethyl)-1,1’-biphenyl is a complex organophosphorus compound characterized by its unique structure, which includes two phosphabicyclo[331]nonane groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1’-biphenyl typically involves the reaction of 9-phosphabicyclo[3.3.1]nonane with a biphenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions where one of the groups attached to the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphines with different functional groups.
Applications De Recherche Scientifique
2,2’-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,2’-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1’-biphenyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: Another biphenyl-based phosphine ligand.
1,1’-Bis(diphenylphosphino)ferrocene: A ferrocene-based phosphine ligand.
Uniqueness
2,2’-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1’-biphenyl is unique due to its bicyclic phosphine groups, which provide distinct steric and electronic properties compared to other phosphine ligands. This uniqueness can enhance its performance in specific catalytic applications.
Propriétés
Formule moléculaire |
C30H40P2 |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
9-[[2-[2-(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)phenyl]phenyl]methyl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C30H40P2/c1-3-19-29(23(9-1)21-31-25-11-5-12-26(31)14-6-13-25)30-20-4-2-10-24(30)22-32-27-15-7-16-28(32)18-8-17-27/h1-4,9-10,19-20,25-28H,5-8,11-18,21-22H2 |
Clé InChI |
AWEADTTYKYTIEH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)P2CC3=CC=CC=C3C4=CC=CC=C4CP5C6CCCC5CCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Bromobenzo[d]oxazol-2-yl)methanol](/img/structure/B12877089.png)
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
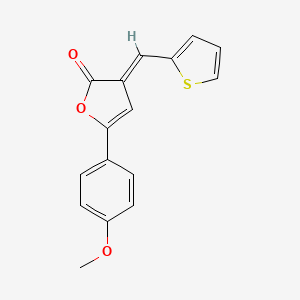
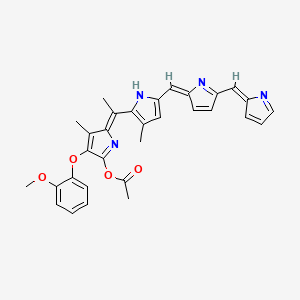
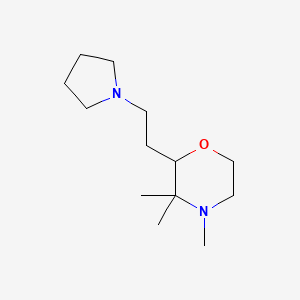
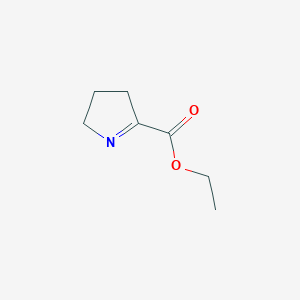
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
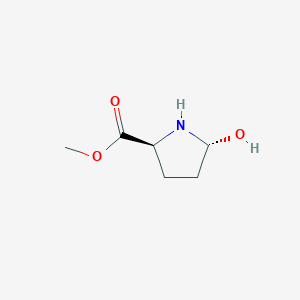
![Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate](/img/structure/B12877135.png)
